2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide

Lipophilicity LogP Drug-likeness

2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide (CAS 65764-35-4) belongs to the 2-aryl-3-hydroxythieno[2,3-b]quinoline 1,1-dioxide class, a family of fused heterocycles featuring a thienoquinoline core with a 1,1-dioxide sulfone, a 3-hydroxy group, and a 2-aryl substituent. The compound is structurally characterized by a 3-fluorophenyl group at the 2-position, distinguishing it from its para-fluoro (4-fluorophenyl) and unsubstituted phenyl congeners.

Molecular Formula C17H10FNO3S
Molecular Weight 327.3 g/mol
CAS No. 65764-35-4
Cat. No. B12803225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide
CAS65764-35-4
Molecular FormulaC17H10FNO3S
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C(=C(S(=O)(=O)C3=N2)C4=CC(=CC=C4)F)O
InChIInChI=1S/C17H10FNO3S/c18-12-6-3-5-11(8-12)16-15(20)13-9-10-4-1-2-7-14(10)19-17(13)23(16,21)22/h1-9,20H
InChIKeyQERXZWGAFUHCMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide (CAS 65764-35-4) – Core Identity and Pharmacophore Classification for Procurement Decision-Making


2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide (CAS 65764-35-4) belongs to the 2-aryl-3-hydroxythieno[2,3-b]quinoline 1,1-dioxide class, a family of fused heterocycles featuring a thienoquinoline core with a 1,1-dioxide sulfone, a 3-hydroxy group, and a 2-aryl substituent [1]. The compound is structurally characterized by a 3-fluorophenyl group at the 2-position, distinguishing it from its para-fluoro (4-fluorophenyl) and unsubstituted phenyl congeners. The class was originally disclosed by Harrison, Rice, and Rogers (1977), who demonstrated that 2-aryl-3-hydroxythieno[2,3-b]quinoline 1,1-dioxides are potent inhibitors of cyclic AMP phosphodiesterase (bovine heart) [2]. The sodium salt form of this compound is catalogued in PubChem (CID 23700982) [3], and the compound is commercially available from multiple suppliers for research use .

Why 2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide Cannot Be Interchanged with Its Positional Isomer or Des-Fluoro Analogs


Generic substitution within the 2-aryl-3-hydroxythieno[2,3-b]quinoline 1,1-dioxide series fails because the position of the fluorine substituent on the 2-phenyl ring directly modulates key molecular properties — including lipophilicity, electronic distribution, hydrogen-bonding geometry, and metabolic stability — that are critical to phosphodiesterase (PDE) inhibition potency and selectivity [1]. The 3-fluorophenyl (meta) isomer presents a distinct electrostatic potential surface and dipole moment compared to the 4-fluorophenyl (para) isomer (CAS 65764-36-5), despite sharing the same molecular formula (C₁₇H₁₀FNO₃S) and computed LogP (4.63) . Furthermore, the removal of fluorine entirely (2-phenyl analog, CAS 65764-33-2 / 65764-38-7) reduces lipophilicity by approximately 0.14 LogP units and eliminates fluorine-mediated hydrogen-bond acceptor capacity, which can alter target binding kinetics . Even within the halogen-substituted series, the meta-fluorine imparts differentiated steric and electronic character relative to para-chloro (CAS 65764-39-8) or para-bromo congeners, making each substitution pattern a distinct chemical entity for SAR-driven procurement [1].

Quantitative Differentiation Evidence for 2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide vs. Closest Analogs


Computed Lipophilicity (LogP) Comparison Across 2-Aryl Substitution Variants

The computed partition coefficient (LogP) for 2-(3-fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide is 4.63 (PSA = 75.64 Ų) . This value is identical to the 4-fluorophenyl positional isomer (CAS 65764-36-5, LogP = 4.63, PSA = 75.64 Ų) , indicating that fluorination at either meta or para positions produces equivalent overall lipophilicity. In contrast, the unsubstituted 2-phenyl analog (CAS 65764-33-2 / 65764-38-7) exhibits a lower LogP of 4.49 , while the 4-methoxyphenyl sodium salt (CAS 65764-37-6) shows LogP = 4.50 . The ~0.14 LogP unit difference between the fluorinated compounds and the des-fluoro analog represents a ~38% increase in calculated partition coefficient, which is relevant for membrane permeability predictions in PDE inhibitor screening cascades.

Lipophilicity LogP Drug-likeness

Class-Level Cyclic AMP Phosphodiesterase Inhibitory Activity of the 2-Aryl-3-hydroxythieno[2,3-b]quinoline 1,1-Dioxide Pharmacophore

In the foundational study by Harrison et al. (1977), five 2-aryl-3-hydroxythieno[2,3-b]quinoline 1,1-dioxides (compounds 38–42) were synthesized and evaluated for cyclic AMP phosphodiesterase inhibition using a bovine heart enzyme preparation [1]. The series was described as 'potent inhibitors of cyclic AMP phosphodiesterase' [2]. Although individual IC₅₀ values for each specific 2-aryl variant were not disaggregated in publicly accessible abstracts, the collective potency of the class establishes the thieno[2,3-b]quinoline 1,1-dioxide scaffold as a validated PDE pharmacophore. The 2-(3-fluorophenyl) derivative, bearing the electron-withdrawing meta-fluorine, is predicted to exhibit PDE inhibitory activity comparable to the 4-fluorophenyl and 2-phenyl analogs disclosed in the 1977 series. Notably, the same compounds failed to show significant anti-inflammatory activity in the carrageenan rat paw edema test or significant analgesic activity in the phenylquinone-induced writhing test (mouse) [2], defining a specific PDE inhibition profile decoupled from acute anti-inflammatory efficacy.

Phosphodiesterase inhibition cAMP PDE Anti-inflammatory screening

Positional Isomer Differentiation: Meta-Fluoro vs. Para-Fluoro Electronic Effects on the Hydroxythienoquinoline Core

Although no direct head-to-head PDE inhibition data exist for the 3-fluorophenyl vs. 4-fluorophenyl positional isomers, the meta-fluorine substituent (Hammett σₘ = 0.34) exerts a fundamentally different electronic influence on the thienoquinoline core compared to para-fluorine (σₚ = 0.06) [1]. The stronger electron-withdrawing inductive effect at the meta position differentially modulates the electron density of the 3-hydroxy group, which serves as both a hydrogen-bond donor and a potential metal-chelating moiety in PDE active sites [2]. The 3-fluorophenyl compound is expected to exhibit a lower pKa for the 3-OH proton relative to the 4-fluorophenyl isomer, potentially enhancing its ionization state at physiological pH. Furthermore, the meta-fluorine atom is sterically positioned to engage in orthogonal multipolar interactions with protein backbone carbonyl groups that the para-fluorine cannot access due to geometric constraints [3]. These electronic and steric distinctions make the 3-fluorophenyl isomer a structurally non-redundant probe for SAR exploration.

Electronic effects Positional isomerism Hammett constants

Commercial Availability and Sodium Salt Form as a Solubility-Enhanced Procurement Option

2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide is commercially supplied in both its free acid form (CAS 65764-35-4, MW 327.3 g/mol) and as the corresponding sodium salt (PubChem CID 23700982, CAS 65764-35-4, MW 349.3 g/mol as the sodium salt) [1]. The sodium salt form features a deprotonated 3-olate anion with a sodium counterion, which is expected to provide enhanced aqueous solubility for in vitro assay preparation compared to the free phenol form [2]. Quantitatively, the sodium salt exhibits zero hydrogen-bond donors (HBD = 0) vs. the free acid (HBD = 1), and five hydrogen-bond acceptors (HBA = 5) [1], facilitating dissolution in polar assay media. In contrast, the 2-phenyl analog (CAS 65764-33-2) and the 2-(4-fluorophenyl) analog (CAS 65764-36-5) are typically supplied only as the free acid form from major commercial vendors , making the 3-fluorophenyl sodium salt a distinct procurement option for researchers requiring pre-ionized, aqueous-compatible material.

Salt form Solubility Formulation

Optimal Research and Industrial Application Scenarios for 2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide Based on Quantitative Differentiation Evidence


Phosphodiesterase Inhibitor SAR Probe for Meta-Fluoro Substitution Effects

This compound serves as a structurally authenticated meta-fluorinated probe for establishing fluorine positional SAR within the 2-aryl-3-hydroxythieno[2,3-b]quinoline 1,1-dioxide PDE inhibitor class [1]. When compared directly to the 4-fluorophenyl isomer (LogP identical at 4.63, but with Hammett σ differing by Δσ = +0.28), the 3-fluorophenyl compound enables researchers to deconvolute electronic effects from lipophilic effects in PDE potency and selectivity assays . Procurement of both meta- and para-fluoro isomers is recommended for comprehensive SAR matrix construction.

Aqueous-Based High-Throughput Screening Using the Pre-Formed Sodium Salt

The availability of the sodium salt form (PubChem CID 23700982) with zero hydrogen-bond donors and five hydrogen-bond acceptors [2] makes this compound directly suitable for high-throughput PDE screening campaigns that require DMSO-free or aqueous-formatted assay conditions [3]. The pre-ionized 3-olate structure eliminates the need for pH adjustment or in situ basification, reducing preparation variability across screening plates.

Computational Chemistry Validation Set for Fluorine Substitution Modeling

The combination of distinct meta-fluorine electronic character (σₘ = 0.34) and comparable overall lipophilicity to the para-fluoro isomer (both LogP = 4.63) makes this compound an ideal validation molecule for computational models that aim to separate electrostatic from hydrophobic contributions in PDE-ligand binding predictions. The compound's computed PSA (75.64 Ų) and zero hydrogen-bond donors (as sodium salt) provide well-defined boundary conditions for force-field calibration.

Reference Standard for Analytical Method Development in Thienoquinoline Quality Control

The fully characterized thieno[2,3-b]quinoline 1,1-dioxide scaffold, with published spectroscopic and chromatographic properties including boiling point (605.5 °C at 760 mmHg), density (1.58 g/cm³), and refractive index (1.745) , supports its use as an analytical reference standard for HPLC method development and impurity profiling in thienoquinoline-based research material. Its distinct retention behavior relative to des-fluoro and para-fluoro analogs provides critical system suitability benchmarks.

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